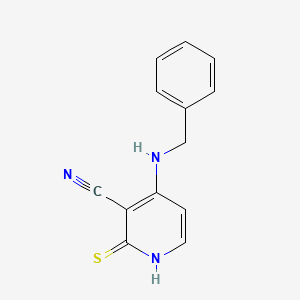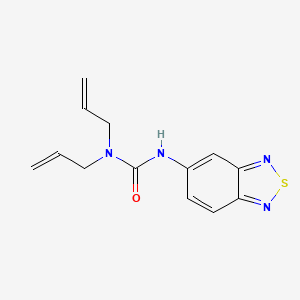![molecular formula C20H21FN2O2 B5615138 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5615138.png)
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine, also known as FMPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. FMPA is a piperazine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine is not fully understood, but it is thought to act on multiple pathways in the body. 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological disorders, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to improve cognitive function and reduce oxidative stress. In inflammation research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has several advantages for use in lab experiments, including its high purity and stability. 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine. In cancer research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine could be further studied for its potential as a chemotherapeutic agent and its ability to inhibit angiogenesis. In neurological disorders, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine could be studied for its potential to improve cognitive function and reduce neuroinflammation. In inflammation research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine could be studied for its potential to reduce inflammation and inhibit the activity of COX-2. Additionally, the safety and toxicity of 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine could be further studied to determine its potential as a therapeutic agent.
Méthodes De Synthèse
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine can be synthesized through several methods, including the reaction of 4-fluoroaniline with 4-methoxyphenylacrylic acid followed by the addition of piperazine. Another method involves the reaction of 4-fluorobenzaldehyde with piperazine and 4-methoxyphenylacetic acid. These methods have been optimized to produce high yields of 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine with high purity.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to have neuroprotective effects and can improve cognitive function. In inflammation research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-25-19-9-2-16(3-10-19)4-11-20(24)23-14-12-22(13-15-23)18-7-5-17(21)6-8-18/h2-11H,12-15H2,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLBCOTWHZYOI-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-mercapto-6,6-dimethyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B5615069.png)
![N-[1-(morpholin-4-ylmethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5615073.png)
![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5615104.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5615105.png)
![3-{(3R*,4S*)-4-(dimethylamino)-1-[(6-isopropyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5615117.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615122.png)

![N-(3-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5615144.png)
![(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615147.png)

